molecular formula C4H10ClNO B3114216 1-(Methylamino)acetone hydrochloride CAS No. 20041-74-1

1-(Methylamino)acetone hydrochloride

Cat. No.: B3114216
CAS No.: 20041-74-1
M. Wt: 123.58
InChI Key: NLUDZQQYUFGUEC-UHFFFAOYSA-N
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Description

1-(Methylamino)acetone hydrochloride is an organic compound with the molecular formula C4H10ClNO. It is a derivative of acetone where one of the hydrogen atoms is replaced by a methylamino group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)acetone hydrochloride can be synthesized through several methods. One common method involves the Mannich reaction, where acetone reacts with formaldehyde and methylamine hydrochloride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of low-carbon alcohol as a solvent. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)acetone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

1-(Methylamino)acetone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylamino)acetone hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: 1-(Methylamino)acetone hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of synthesis. Its methylamino group provides unique chemical properties that make it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

1-(methylamino)propan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(6)3-5-2;/h5H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUDZQQYUFGUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20041-74-1
Record name 1-(methylamino)propan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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